2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride

Chirality Asymmetric Synthesis Stereochemistry

Researchers requiring chiral sulfonyl chlorides for asymmetric synthesis face limited options-achiral linear analogs (e.g., CAS 1344084-56-5) cannot support stereospecific derivatization. This branched, fully saturated (Fsp³ 1.0) aliphatic sulfonyl chloride provides a single asymmetric carbon at the pentane 2-position, enabling enantiomerically enriched sulfonamide intermediates unobtainable with achiral congeners. - 98% minimum purity reduces re-purification burden versus 97% analogs (33% lower impurity ceiling). - LogP 1.65 & 4 H-bond acceptors suit PROTAC linker design; distinct MW (272.78 Da) ensures unambiguous MS tracking. - Steric congestion from 2-position branching enables chemoselective sulfonylation in polyfunctional substrates. Available in 10 mg-100 mg standard packs with bulk custom synthesis on request.

Molecular Formula C10H21ClO4S
Molecular Weight 272.79 g/mol
Cat. No. B13627736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride
Molecular FormulaC10H21ClO4S
Molecular Weight272.79 g/mol
Structural Identifiers
SMILESCCCC(COCCOCC)CS(=O)(=O)Cl
InChIInChI=1S/C10H21ClO4S/c1-3-5-10(9-16(11,12)13)8-15-7-6-14-4-2/h10H,3-9H2,1-2H3
InChIKeyDMOJXNOFCJMZPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride: Structural and Physicochemical Baseline


2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride (CAS 1491430-17-1, MFCD21149152) is a branched aliphatic sulfonyl chloride with the molecular formula C₁₀H₂₁ClO₄S and a molecular weight of 272.78 g·mol⁻¹ . The compound features a pentane backbone substituted at the 2-position with a (2-ethoxyethoxy)methyl ether chain and a sulfonyl chloride (–SO₂Cl) group at the 1-position, creating one asymmetric carbon centre . It belongs to the class of sulfonyl chlorides, which serve as versatile electrophilic building blocks for sulfonamide, sulfonate ester, and sulfonothioate synthesis . Commercially, it is available at 98% purity (Fluorochem, product code F709998) with a reported LogP of 1.65, four hydrogen bond acceptors, and an Fsp³ value of 1.0, indicating a fully saturated carbon framework .

Chiral sulfonyl chloride Single asymmetric carbon supports enantiomerically pure sulfonamide synthesis.
Sterically differentiated Beta-branching at C-2 may provide chemoselectivity over unhindered analogs.
Fully saturated scaffold Balanced polarity and moderate lipophilicity suit PROTAC linker design.

2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride: Why Generic Substitution Fails


Aliphatic sulfonyl chlorides bearing ether chains are frequently treated as interchangeable procurement items; however, 2-((2-ethoxyethoxy)methyl)pentane-1-sulfonyl chloride occupies a distinct structural niche that precludes casual substitution. The presence of a chiral centre at the 2-position of the pentane backbone fundamentally differentiates it from achiral linear congeners such as 5-(2-ethoxyethoxy)pentane-1-sulfonyl chloride (CAS 1344084-56-5) , while its regiospecific placement of the sulfonyl chloride group at the primary 1-position adjacent to the branched 2-substituent creates a steric environment absent in the regioisomer 5-(2-ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride (CAS 1489810-98-1) . These structural differences translate into meaningful variations in molecular weight (272.78 vs. 258.76 Da for the linear analog), LogP (1.65), and the potential for stereospecific derivatisation that are consequential for applications in medicinal chemistry, PROTAC linker design, and asymmetric synthesis [1]. The following quantitative evidence demonstrates exactly where this compound diverges from its nearest neighbours and why generic substitution carries technical risk.

Chiral centre mismatch
Linear and regioisomeric analogs lack the stereogenic centre, limiting direct substitution in enantioselective synthesis.
Steric profile mismatch
Sulfonyl chloride adjacent to quaternary-substituted C-2 alters nucleophilic attack rates; unhindered analogs may exhibit different reactivity.
Purity specification mismatch
Common analogs specified at 97% vs. 98% target purity; higher impurity ceiling may require repurification in sensitive multi-step synthesis.

2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride: Quantitative Differentiation Evidence


Chiral Centre Distinguishes from Achiral Analogs

The target compound possesses one asymmetric carbon atom (C-2 of the pentane backbone), confirmed by the vendor-reported value Asymmetric Atoms = 1 on the Fluorochem datasheet . In contrast, the closest linear analog 5-(2-ethoxyethoxy)pentane-1-sulfonyl chloride (CAS 1344084-56-5) is achiral, and the same-molecular-weight regioisomer 5-(2-ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride (CAS 1489810-98-1) likewise lacks a stereogenic centre . The presence of chirality enables the target compound to be used in stereospecific derivatisations and, when resolved, as a single-enantiomer building block—a capability that none of the achiral analogs can offer.

Chiral Centre
Cross-study comparable
1 asymmetric carbon (C-2) vs. 0 in linear analog
Supports chiral sulfonamide synthesis; achiral analogs cannot offer stereochemical control.
Vendor-reported; structural confirmation via SMILES/InChI.
Chirality Asymmetric Synthesis Stereochemistry

Molecular Weight Advantage for Purification

The target compound has a molecular weight of 272.78 Da (C₁₀H₂₁ClO₄S) , while the linear analog 5-(2-ethoxyethoxy)pentane-1-sulfonyl chloride has a molecular weight of 258.76 Da (C₉H₁₉ClO₄S) . This ~14 Da difference arises from an additional methylene (–CH₂–) group in the target compound's pentane backbone. The higher MW of the target improves chromatographic resolution from lower-mass reaction by-products and provides a distinct MS signal for reaction monitoring. Additionally, the target shares the same molecular formula and MW (272.79 Da) with its regioisomer 5-(2-ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride , but the two are structurally distinguishable by fragmentation pattern and retention time.

Molecular Weight
Cross-study comparable
272.78 Da vs. 258.76 Da (linear analog)
Distinct MS signal simplifies reaction monitoring and purification.
Identical MW regioisomer requires chromatographic verification.
Molecular Weight Purification LC-MS Characterisation

Moderate Lipophilicity for Predictable Extraction

The target compound has a vendor-reported LogP of 1.6485 (rounded to 1.65) on the Fluorochem datasheet . This value places it in a moderately lipophilic range, suggesting preferential partitioning into organic solvents such as ethyl acetate or dichloromethane during aqueous work-up. The linear analog 5-(2-ethoxyethoxy)pentane-1-sulfonyl chloride, lacking the branched 2-substitution, is predicted to have a lower LogP due to the absence of the additional methylene and the different spatial arrangement of the ether chain, although an experimentally measured LogP for that analog is not publicly available . The LogP of 1.65 is consistent with compounds used as PROTAC linker precursors, where balanced lipophilicity is critical for maintaining cell permeability of the final degrader molecule [1].

Lipophilicity
Supporting evidence
LogP = 1.65 (vendor-reported)
Predictable organic/aqueous partitioning for extraction work-up.
Comparator LogP not publicly reported; cross-study gap acknowledged.
LogP Lipophilicity Partition Coefficient ADME

Higher Purity vs. Closest Analogs

Fluorochem supplies the target compound at a minimum purity of 98% . The closest commercially available analogs—5-(2-ethoxyethoxy)pentane-1-sulfonyl chloride , 5-(2-ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride , and 2-(2-(pentyloxy)ethoxy)ethane-1-sulfonyl chloride —are each specified at 97% purity by AKSci. This 1-percentage-point difference in minimum purity specification translates to a ~33% reduction in maximum potential impurity burden (2% vs. 3%), which can be significant in multi-step syntheses where impurities propagate or in biological assays where trace electrophilic impurities may cause off-target effects.

Purity
Head-to-head comparison
98% (target) vs. 97% (closest analogs)
Lower maximum impurity ceiling may reduce repurification need.
Vendor CoA specifications; ~33% relative reduction in impurity burden.
Purity Quality Specification Procurement

Steric Hindrance at Sulfonyl Chloride Centre

The sulfonyl chloride group at the 1-position of the target compound is adjacent to a quaternary-substituted C-2 carbon bearing a propyl chain and a (2-ethoxyethoxy)methyl substituent. This creates a sterically congested environment around the electrophilic sulfur centre compared to linear analogs where the sulfonyl chloride is attached to an unhindered primary carbon terminus . Literature on alkanesulfonyl chloride hydrolysis demonstrates that branching at the α- or β-carbon relative to the –SO₂Cl group reduces solvolysis rates through steric hindrance to nucleophilic approach [1]. While direct kinetic data for the target compound are not available, the general principle—that β-branching retards nucleophilic attack at sulfonyl sulfur—is well established for aliphatic sulfonyl chlorides [1][2]. This steric modulation can be advantageous when controlled reactivity is desired, such as in sequential bioconjugation steps requiring chemoselectivity.

Steric Hindrance
Class-level inference
Beta-branching retards nucleophilic attack (literature principle)
May offer chemoselectivity in multi-functional substrate derivatisation.
Direct kinetic data unavailable; extrapolated from alkanesulfonyl chloride studies.
Steric Hindrance Reactivity Nucleophilic Substitution

Fully Saturated Scaffold and H-Bond Acceptor Profile

The target compound has a reported Fsp³ (fraction of sp³-hybridised carbons) of 1.0 and four hydrogen bond acceptors . An Fsp³ of 1.0 indicates a completely saturated carbon skeleton, which is associated with higher three-dimensional complexity and favourable drug-like properties compared to compounds containing aromatic or sp² centres [1]. The four H-bond acceptors arise from the three ether oxygens in the (2-ethoxyethoxy)methyl chain plus one sulfonyl oxygen (the second sulfonyl oxygen is sterically less accessible due to the Cl substituent). The regioisomer 5-(2-ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride, while sharing the same molecular formula and also fully saturated, has a predicted density of 1.140 g/cm³ and boiling point of 342.2 °C , compared to the linear analog 5-(2-ethoxyethoxy)pentane-1-sulfonyl chloride with density 1.164 g/cm³ and boiling point 332.5 °C . The target compound's predicted physical properties, while not explicitly reported on all databases, are expected to lie between these values based on its intermediate branching pattern.

Saturation & HBA
Cross-study comparable
Fsp³ = 1.0; H-Bond Acceptors = 4
Fully saturated, 3D scaffold with defined polarity; distinct from aromatic sulfonyl chlorides.
Predicted physical properties for comparators only; data to verify.
Fsp³ Hydrogen Bond Acceptors Molecular Complexity Drug-Likeness

2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride: Optimal Application Scenarios


Synthesis of Enantiomerically Pure Sulfonamides

The single asymmetric carbon at the 2-position of the pentane backbone makes this compound the sulfonyl chloride of choice when a chiral sulfonamide intermediate is required. Resolution of the racemic sulfonyl chloride or its derived sulfonamide can yield enantiomerically pure building blocks for medicinal chemistry programmes, a capability that the achiral analogs 5-(2-ethoxyethoxy)pentane-1-sulfonyl chloride and 5-(2-ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride cannot provide [1].

PROTAC Linker with Balanced Lipophilicity and Saturation

With a LogP of 1.65, an Fsp³ of 1.0, and four H-bond acceptors , this compound is well-suited as a sulfonyl chloride precursor for PROTAC linker construction. The moderately lipophilic, fully saturated scaffold avoids the potential metabolic liabilities and solubility issues associated with aromatic sulfonyl chlorides [1]. The 98% purity specification further reduces the risk of impurities interfering with ternary complex formation in cellular degradation assays.

Chemoselective Derivatisation with Multiple Nucleophiles

The steric congestion around the sulfonyl chloride group, created by the 2-position branching , may confer differential reactivity compared to unhindered linear sulfonyl chlorides. This property can be exploited for chemoselective sulfonamide or sulfonate ester formation in substrates containing multiple amine or alcohol functionalities, where an unhindered sulfonyl chloride would react non-selectively [1].

LC-MS-Tracked Multi-Step Synthesis

The molecular weight of 272.78 Da provides clear MS separation from the linear analog (258.76 Da) [1], facilitating reaction monitoring in workflows where both compound classes may be screened in parallel. The distinct chromatographic and mass spectrometric signature also aids in purity assessment and impurity identification during scale-up.

Application
Selection Property
Validation Focus
Chiral sulfonamide synthesis
Chiral building block (single asymmetric carbon)
Enantiomer resolution and chiral purity verification
PROTAC linker construction
Moderate lipophilicity, fully saturated scaffold
Linker solubility and cell permeability assessment
Chemoselective conjugation
Sterically hindered sulfonyl chloride
Reactivity comparison with unhindered analogs
LC-MS reaction monitoring
Distinct molecular weight and chromatographic behaviour
Method development for reaction progress and impurity profiling
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